molecular formula C10H8F2O3S B7998972 Ethyl 2-(3,5-difluorophenyl)sulfanyl-2-oxo-acetate

Ethyl 2-(3,5-difluorophenyl)sulfanyl-2-oxo-acetate

Cat. No.: B7998972
M. Wt: 246.23 g/mol
InChI Key: OFLIKOYEKCRYPY-UHFFFAOYSA-N
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Description

Ethyl 2-(3,5-difluorophenyl)sulfanyl-2-oxo-acetate is a fluorinated organic compound characterized by a 3,5-difluorophenyl group attached to a sulfanyl-oxo-acetate backbone. This structure combines electron-withdrawing fluorine atoms with a thioether linkage and an ester moiety, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its unique electronic profile, influenced by the difluorophenyl group, enhances stability and modulates reactivity in cross-coupling or nucleophilic substitution reactions .

Properties

IUPAC Name

ethyl 2-(3,5-difluorophenyl)sulfanyl-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O3S/c1-2-15-9(13)10(14)16-8-4-6(11)3-7(12)5-8/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLIKOYEKCRYPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)SC1=CC(=CC(=C1)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Lewis Acid-Catalyzed Double Michael Addition

The primary synthetic route involves a double Michael addition between 2,6-difluoroaniline and vinyl sulfone , mediated by aluminum chloride (AlCl₃) as a Lewis acid. This reaction proceeds via intermediate thiiranium ion formation, followed by nucleophilic attack by the aniline’s amine group. Key steps include:

  • Reagent stoichiometry : A 1:1 molar ratio of 2,6-difluoroaniline to vinyl sulfone ensures complete conversion without side-product formation.

  • Temperature control : Heating to 110°C for 6–8 hours optimizes reaction kinetics while minimizing decomposition.

  • Solvent selection : Dichloromethane (DCM) or toluene enhances solubility of the aromatic intermediates.

The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7), yielding 68% of the target compound.

Industrial-Scale Production Protocols

For bulk synthesis, the process is adapted to continuous flow reactors to improve reproducibility and safety:

Parameter Lab-Scale Industrial-Scale
Reactor volume1 L400 L glass-lined reactor
Catalyst loading10 mol% AlCl₃8 mol% AlCl₃
Purification methodColumn chromatographyRecrystallization (ethyl acetate/hexane)
Yield68%55% (first crop)

Industrial protocols emphasize cost-efficiency, substituting column chromatography with recrystallization. For example, dissolving the crude product in hot ethyl acetate (3 L) and adding hexanes (900 mL) achieves 55% recovery of high-purity crystals.

Reaction Optimization and Mechanistic Insights

Role of Lewis Acids and Solvents

The choice of Lewis acid critically impacts reaction efficiency:

Lewis Acid Reaction Time (h) Yield (%) Purity (%)
AlCl₃86892
Triflic acid67289
Yb(OTf)₃106594

AlCl₃ provides optimal balance between reactivity and cost, while triflic acid accelerates the reaction but compromises purity. Polar aprotic solvents like DMF stabilize the thiiranium intermediate, but toluene minimizes side reactions.

Regiochemical Control

The 3,5-difluorophenyl configuration arises from para-substitution effects during the Michael addition. Density functional theory (DFT) calculations reveal that fluorine’s electron-withdrawing nature directs the sulfanyl group to the meta position relative to the amine group, ensuring correct regioselectivity. Experimental validation via ¹⁹F NMR shows a single peak at δ –112 ppm, confirming symmetrical fluorine placement.

Purification and Analytical Characterization

Recrystallization Protocols

Recrystallization from ethyl acetate/hexane (3:1) produces needle-like crystals with 99.5% purity (HPLC). Critical parameters include:

  • Cooling rate : Slow cooling (0.5°C/min) prevents occluded impurities.

  • Solvent ratio : Excess hexane (30% v/v) ensures supersaturation.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.35 (m, 2H, Ar-H), 4.35 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.38 (t, J = 7.1 Hz, 3H, CH₃).

  • ¹³C NMR : δ 187.2 (C=O), 164.5 (C-F), 62.1 (OCH₂CH₃), 14.0 (CH₃).

  • FT-IR : 1705 cm⁻¹ (C=O), 1248 cm⁻¹ (C-F), 615 cm⁻¹ (C-S).

Challenges and Mitigation Strategies

Hydrolytic Degradation

The ester group undergoes hydrolysis at pH >7, necessitating anhydrous conditions during storage. Stabilization strategies include:

  • Additives : Molecular sieves (4 Å) reduce ambient moisture.

  • Packaging : Amber vials under argon atmosphere extend shelf life to 12 months.

Scalability Limitations

Batch variability in industrial reactors is addressed via:

  • Automated temperature control : PID controllers maintain ±1°C accuracy.

  • In-line HPLC monitoring : Real-time feedback adjusts reagent feed rates.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,5-difluorophenyl)sulfanyl-2-oxo-acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Building Block in Organic Synthesis : The compound serves as a versatile building block for synthesizing more complex organic molecules. It can undergo various chemical reactions, including oxidation and substitution, making it valuable in synthetic organic chemistry.

2. Biology

  • Biological Activities : Ethyl 2-(3,5-difluorophenyl)sulfanyl-2-oxo-acetate has been investigated for its potential antimicrobial, anti-inflammatory, and anticancer properties. Studies have shown that it can inhibit the growth of certain bacteria and fungi.

3. Medicine

  • Therapeutic Potential : Research is ongoing to explore its potential as a therapeutic agent for diseases such as cancer and inflammatory disorders. The compound's mechanism of action may involve interaction with specific molecular targets related to disease pathways.

4. Industry

  • Material Development : The unique properties of this compound make it suitable for developing new materials, including polymers and coatings, which can be utilized in various industrial applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains with promising results:

MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines:

Case Study : A study conducted on human macrophages showed that treatment with this compound resulted in a significant reduction of TNF-alpha levels by approximately 50% at a concentration of 25 µg/mL.

Case Studies

  • Fungicidal Activity : A study on derivatives of this compound revealed excellent fungicidal activity against Botrytis cinerea, with EC50 values indicating potent efficacy in inhibiting fungal growth .
  • Anticancer Research : Preliminary studies have shown that compounds similar to this compound exhibit cytotoxic effects on cancer cell lines, suggesting further exploration into its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of Ethyl 2-(3,5-difluorophenyl)sulfanyl-2-oxo-acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the difluorophenyl group can enhance its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Fluorinated Phenyl Esters

Key structural analogs include:

Compound Name CAS No. Substituents on Phenyl Ring Similarity Score Key Applications
Ethyl 2-(3-fluorophenyl)-2-oxoacetate 951888-58-7 3-Fluoro 0.98 Organic synthesis intermediates
Ethyl 2-(3,5-difluorophenyl)-2-oxoacetate 156276-23-2 3,5-Difluoro 0.96 Pharmaceutical precursors
Methyl 2-(4-fluorophenyl)-2-oxoacetate - 4-Fluoro 0.96 Pesticide synthesis
Ethyl 2-[3,5-bis(trifluoromethyl)phenyl]-2-oxoacetate - 3,5-CF3 - High-stability intermediates

Key Observations :

  • Fluorine Position: The 3,5-difluoro substitution (target compound) offers symmetrical electronic effects, enhancing crystallinity compared to 3- or 4-monofluoro analogs .
  • Trifluoromethyl vs. Fluorine : Ethyl 2-[3,5-bis(trifluoromethyl)phenyl]-2-oxoacetate () has stronger electron-withdrawing effects, increasing thermal stability but reducing solubility in polar solvents .
  • Ester Group : Ethyl esters (target compound) exhibit lower water solubility than methyl analogs (e.g., methyl 2-(4-fluorophenyl)-2-oxoacetate), impacting bioavailability in agrochemicals .

Sulfanyl-Oxo-Acetate Derivatives

The sulfanyl (thioether) group differentiates the target compound from oxygen-linked analogs:

  • Thioether vs. Ether : The C–S bond in the sulfanyl group is longer and less polar than C–O, reducing hydrogen-bonding capacity but increasing resistance to hydrolysis .

Pharmaceutical Relevance

The 3,5-difluorophenyl moiety is prevalent in drug candidates (e.g., p38 MAP kinase inhibitors in and HIV capsid inhibitors in ). In the target compound:

  • Metabolic Stability: Fluorine atoms reduce metabolic oxidation, extending half-life compared to non-fluorinated analogs .
  • Binding Affinity : The difluorophenyl group enhances hydrophobic interactions with enzyme pockets, as seen in patents for autoimmune therapies .

Agrochemical Utility

Similar esters, such as fluoroglycofen ethyl ester (), leverage fluorine and ester groups for herbicidal activity. The target compound’s ethyl ester may improve soil persistence compared to methyl derivatives .

Biological Activity

Ethyl 2-(3,5-difluorophenyl)sulfanyl-2-oxo-acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H8F2O3SC_{10}H_8F_2O_3S and a molecular weight of approximately 246.23 g/mol. The compound features a difluorophenyl group, a sulfanyl group, and an oxoacetate moiety, which contribute to its reactivity and biological properties. The presence of fluorine atoms enhances the compound's binding affinity to biological targets, potentially increasing its therapeutic efficacy.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. It may modulate the activity of enzymes or receptors involved in critical biochemical pathways. The difluorophenyl group is believed to enhance the compound's specificity towards these targets, which could lead to improved pharmacological profiles.

Antimicrobial Properties

Preliminary studies indicate that compounds structurally similar to this compound exhibit antimicrobial activities. These properties are particularly relevant in the context of developing new antimicrobial agents against resistant strains of bacteria and fungi. The specific mechanisms underlying these effects remain an area of active research.

Anticancer Activity

Research has highlighted the potential anticancer properties of this compound. Studies have shown that similar compounds can inhibit cancer cell proliferation through various mechanisms, including inducing apoptosis and disrupting cell cycle progression. For instance, compounds with similar scaffolds have demonstrated significant cytotoxic effects against various cancer cell lines in vitro .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential applications of this compound:

  • Anticancer Efficacy : A study reported that related compounds exhibited IC50 values ranging from 45.5 nM to 135.5 nM against colorectal cancer cell lines (SW620, CT26, SW480) . This suggests that this compound may also possess potent anticancer activity.
  • Enzyme Inhibition : Research on structurally similar compounds indicated their ability to inhibit key metabolic enzymes involved in cancer progression and inflammation. Such activities suggest that this compound could serve as a lead compound for developing new therapeutics targeting these pathways .

Summary Table of Biological Activities

Activity Type Mechanism IC50 Values References
AntimicrobialDisruption of microbial cell functionVaries by strain
AnticancerInduction of apoptosis; cell cycle arrest45.5 - 135.5 nM (colorectal cancer)
Enzyme InhibitionInhibition of metabolic enzymesVaries by target enzyme

Q & A

Q. Table 1. Key Synthetic Parameters and Outcomes

ParameterOptimal ConditionImpact on Yield/PurityReference
Coupling ReagentHATU (1.2 eq)85–90% conversion
SolventTHF (anhydrous)Minimizes side reactions
PurificationFlash chromatography (EtOAc/hexane 3:7)Purity > 95%

Q. Table 2. Computational Predictions vs. Experimental Data

PropertyDFT PredictionExperimental ValueReference
C=O Bond Length (Å)1.211.22 (X-ray)
LogP (Lipophilicity)2.82.7 (HPLC)

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